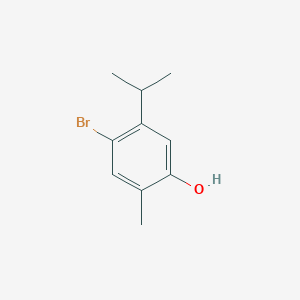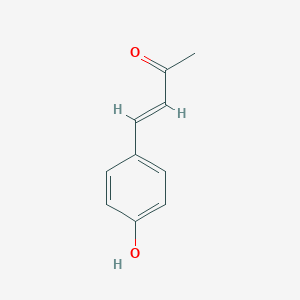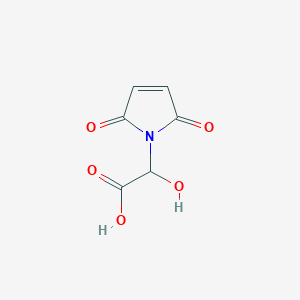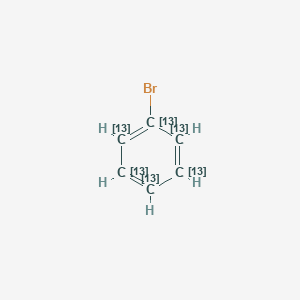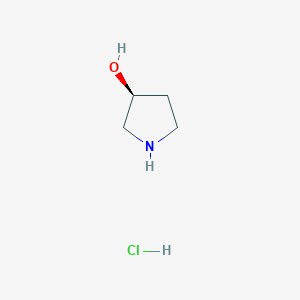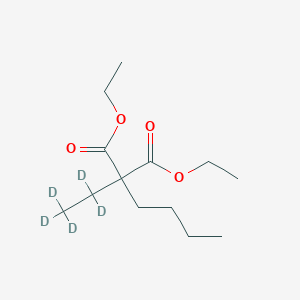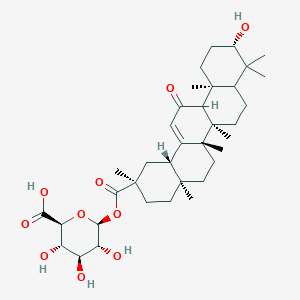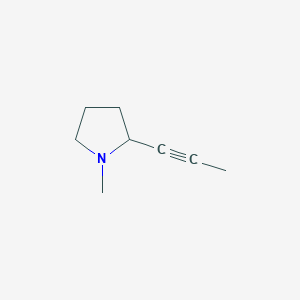
1-Methyl-2-prop-1-ynylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-prop-1-ynylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Also known as MPP, this compound is a pyrrolidine derivative that has been synthesized using various methods. In
作用機序
MPP acts as a chiral auxiliary due to its ability to form stable complexes with metals. The pyrrolidine ring in MPP can coordinate with metals such as palladium, which can then catalyze various reactions. MPP can also be used as a ligand in metal-catalyzed reactions, where it can stabilize the intermediate species.
生化学的および生理学的効果
MPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. MPP has also been used in the synthesis of compounds with potential biological activity, including anti-cancer agents.
実験室実験の利点と制限
MPP has several advantages in lab experiments, including its low toxicity, stability, and ability to form stable complexes with metals. However, its synthesis can be challenging, and it may not be suitable for certain reactions due to its chiral nature.
将来の方向性
There are several future directions for research on MPP, including its use as a chiral auxiliary in asymmetric synthesis, its potential as a ligand in metal-catalyzed reactions, and its synthesis of compounds with biological activity. Additionally, further studies on the biochemical and physiological effects of MPP could provide valuable insights into its potential medical applications.
In conclusion, 1-Methyl-2-prop-1-ynylpyrrolidine is a unique compound with potential applications in various fields, including chemistry and medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on MPP could lead to the development of new compounds with potential therapeutic benefits.
合成法
MPP can be synthesized using different methods, including the reaction of 1-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate, or by using a Grignard reaction with propargyl bromide and 1-methylpyrrolidine. The yield of MPP can be improved by using a palladium catalyst or by optimizing reaction conditions.
科学的研究の応用
MPP has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, including alkaloids and amino acids.
特性
CAS番号 |
125038-97-3 |
|---|---|
製品名 |
1-Methyl-2-prop-1-ynylpyrrolidine |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
InChIキー |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
正規SMILES |
CC#CC1CCCN1C |
同義語 |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)
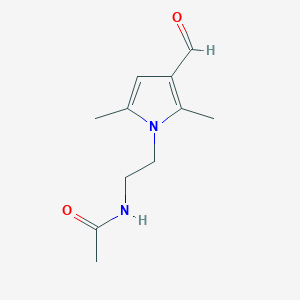
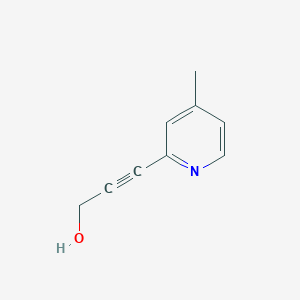
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
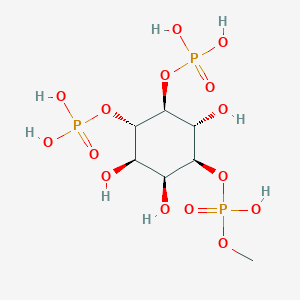
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
